molecular formula C15H11FN2O3 B4520781 2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide

2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide

Cat. No.: B4520781
M. Wt: 286.26 g/mol
InChI Key: IUZNRLRAEQIZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide is a useful research compound. Its molecular formula is C15H11FN2O3 and its molecular weight is 286.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(4-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetamide is 286.07537038 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

  • The synthesis of fluorinated biphenyl compounds, which serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials, represents an important area of chemical research. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a compound related to the one , highlights the significance of developing new synthetic routes for fluorinated compounds due to their applications in pharmaceuticals (Qiu et al., 2009).

Biological Activity and Therapeutic Potential

  • Research into the biological activities of heterocyclic compounds, including oxadiazole derivatives, has demonstrated their potential in a wide range of medicinal chemistry applications. These activities span anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others, indicating the therapeutic potential of structurally complex molecules (Verma et al., 2019).

Environmental Impact and Degradation

  • The environmental persistence and degradation pathways of pharmaceuticals and personal care products, including acetaminophen, have been extensively studied. Understanding the fate, behavior, and biotransformation of these compounds in aquatic environments can inform research on similar compounds. Such studies underscore the importance of investigating the environmental impact of synthetic compounds and their metabolites (Wong, 2006).

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-10-3-1-9(2-4-10)15-12-6-5-11(20-8-14(17)19)7-13(12)21-18-15/h1-7H,8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZNRLRAEQIZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide
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2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide
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2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide
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2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide
Reactant of Route 6
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2-{[3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.